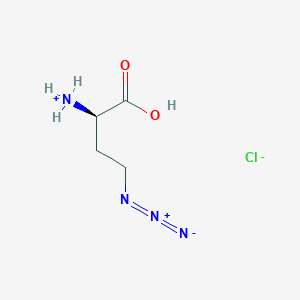

H-D-Dab(N3).HCl

Description

Contextualization of Unnatural Amino Acid Incorporation in Biological Systems Research

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant advancement in protein engineering and synthetic biology. frontiersin.orgpnas.org This technique allows for the introduction of novel chemical functionalities, not found in the canonical 20 amino acids, into a protein's structure. frontiersin.org The ability to replace standard amino acids with UAAs provides proteins with new physicochemical properties and biological functions. frontiersin.org This has opened up a plethora of applications, from studying protein structure-function relationships and elucidating protein-protein interactions to creating therapeutic peptides and proteins with enhanced stability and activity. pnas.orgbitesizebio.com

The primary method for achieving this is through the expansion of the genetic code, often utilizing nonsense or frameshift suppression techniques. pnas.orgcaltech.edu In nonsense suppression, a stop codon (like the amber codon, UAG) is repurposed to encode a UAA. caltech.edu This is achieved by introducing a specially designed transfer RNA (tRNA) that recognizes the stop codon, which has been chemically charged with the desired UAA. caltech.edu This methodology has been successfully applied in various expression systems, including E. coli, yeast, and mammalian cells, enabling the precise insertion of a single UAA into a protein sequence. pnas.orgnih.gov More advanced techniques, such as frameshift suppression using quadruplet codons, are being explored to allow for the incorporation of multiple different UAAs into a single protein. pnas.org

The Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry Methodologies

The azide group (–N3) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwikipedia.org The azide's utility stems from several key characteristics. It is small, metabolically stable, and generally absent from biological systems, which prevents unwanted side reactions. wikipedia.orgru.nl Organic azides are typically uncharged and nontoxic, with several azide-containing drugs having received clinical approval. ru.nl

The azide group's unique reactivity allows it to participate in highly specific ligation reactions. nih.gov Two of the most prominent bioorthogonal reactions involving azides are the Staudinger ligation and azide-alkyne cycloadditions. nih.govmdpi.com

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), like triphenylphosphine, to form a stable amide bond. nih.gov It proceeds readily in aqueous environments at physiological pH and temperature without the need for a catalyst. nih.govmdpi.com While effective, a drawback of the classic Staudinger ligation is its relatively slow reaction kinetics. nih.govacs.org

Azide-Alkyne Cycloaddition: This reaction, a type of "click chemistry," involves the reaction of an azide with an alkyne to form a stable triazole ring. acs.org The copper(I)-catalyzed version (CuAAC) is very efficient but the toxicity of the copper catalyst limits its use in living cells. wikipedia.org To overcome this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a toxic metal catalyst, making it highly suitable for in vivo applications. wikipedia.orgacs.org

These azide-based bioorthogonal reactions have become invaluable for a wide range of applications, including the labeling and imaging of biomolecules like glycans and proteins, and for constructing complex bioconjugates. nih.govmdpi.com

Overview of H-D-Dab(N3).HCl as a Key Tool in Advanced Chemical Biology

H-D-Dab(N3).HCl, also known as (S)-2-Amino-4-azidobutanoic acid hydrochloride, is an unnatural amino acid that contains an azide moiety. cymitquimica.comiris-biotech.de Its structure consists of a butanoic acid backbone with an amino group and an azido (B1232118) group. cymitquimica.com The hydrochloride salt form enhances its stability and solubility in water. cymitquimica.com

As an azido-containing amino acid, H-D-Dab(N3).HCl serves as a powerful chemical tool. It can be incorporated into peptides and proteins, providing a specific site for targeted modification through the bioorthogonal reactions described previously. iris-biotech.de Once incorporated, the azide group acts as a handle for attaching a wide variety of probes, such as fluorescent dyes or drug molecules, via Staudinger ligation or click chemistry. iris-biotech.dejenabioscience.com

This capability is particularly useful for studying protein structure and dynamics, as the azide group itself can be used as a vibrational reporter. nih.gov The azide asymmetric stretch vibration is sensitive to its local environment, allowing researchers to probe changes in protein hydration and conformation with high spatial resolution. nih.gov The ability to introduce H-D-Dab(N3).HCl and other azido-amino acids into proteins with high fidelity has been demonstrated in various systems, paving the way for detailed investigations of protein function in real-time. nih.gov

Chemical Compound Data

Below are tables detailing the properties of H-D-Dab(N3).HCl and a list of other chemical compounds mentioned in this article.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R)-3-azido-1-carboxypropyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@H](C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H D Dab N3 .hcl and Its Complex Derivatives

Stereoselective Synthesis Strategies for H-D-Dab(N3).HCl Precursors

The creation of enantiomerically pure H-D-Dab(N3).HCl hinges on the stereoselective synthesis of its precursor, D-2,4-diaminobutyric acid (D-Dab). Several strategies have been developed to achieve the desired D-stereochemistry.

One effective method starts from L-glutamic acid, an inexpensive and readily available chiral building block. The synthesis involves a Schmidt reaction on α-amino-dicarboxylic acids to prepare basic amino acids. oregonstate.edu Another established route utilizes homoserine as the starting material. In this process, the amino and carboxyl groups of homoserine are first protected, followed by the introduction of a phthalimido group via a Mitsunobu reaction. Subsequent deprotection steps yield the desired diaminobutyric acid derivative. google.com

More advanced catalytic approaches have also been developed. For instance, a highly diastereo- and enantioselective catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes can produce α,γ-diaminoacid derivatives with high optical purity. scilit.com

Once the D-Dab scaffold is obtained with appropriate protection, the terminal amino group is converted to an azide (B81097). A common and efficient method involves a two-step process starting from a protected D-glutamine or a related precursor. The first step is a Hofmann rearrangement, which converts the side-chain amide to a primary amine. This is followed by a diazo-transfer reaction, which transforms the newly formed amine into the target azide group. cam.ac.uk This sequence is scalable and avoids the use of potentially hazardous reagents, making it suitable for producing the quantities needed for peptide synthesis. cam.ac.uk

| Starting Material | Key Reactions | Stereocontrol | Advantages |

| L-Glutamic Acid | Schmidt Reaction | Chiral Pool | Inexpensive starting material. oregonstate.edu |

| Homoserine | Mitsunobu Reaction, Deprotections | Chiral Pool | Mild reaction conditions, intermediates are useful modified amino acids. google.com |

| Glycine Derivative | Asymmetric Michael Addition | Catalytic | High diastereo- and enantioselectivity. scilit.com |

| Protected D-Asparagine/Glutamine | Hofmann Rearrangement, Diazo-Transfer | Chiral Pool | Efficient, scalable, and avoids hazardous reagents for azidation. cam.ac.uk |

Strategic Integration of H-D-Dab(N3).HCl into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the standard method for assembling peptide chains. wikipedia.org It involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, allowing for the use of excess reagents and simple purification by filtration and washing. peptide.comlsu.edu

Amino acids are often supplied as hydrochloride salts, like H-D-Dab(N3).HCl, to improve their stability and shelf-life. However, for the peptide bond-forming (coupling) reaction to proceed, the α-amino group must be a free amine, not a protonated salt. peptide.com Therefore, a neutralization step is required.

In a standard SPPS protocol, this neutralization is typically performed in situ. During the coupling step, a non-nucleophilic organic base is added to the reaction vessel along with the amino acid and the coupling reagents. Diisopropylethylamine (DIPEA) is the most commonly used base for this purpose. The base neutralizes the hydrochloride salt, liberating the free amine to react with the activated carboxyl group of the resin-bound peptide chain.

The efficiency of the coupling reaction depends on the choice of coupling reagents. These reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. A variety of phosphonium- and uranium-based reagents are available, each with different activation efficiencies and propensities for side reactions.

| Coupling Reagent | Description | Base Required | Key Features |

| HBTU/HATU | Aminium-based reagents | DIPEA | Highly efficient, fast reaction times, but can cause racemization in sensitive residues. |

| DIC/HOBt | Carbodiimide/additive system | DIPEA | Cost-effective, low racemization, but DIC can form insoluble byproducts. |

| PyBOP | Phosphonium-based reagent | DIPEA | Good for sterically hindered couplings, less racemization than HBTU. |

Optimization involves selecting the appropriate combination of coupling reagent and base, and adjusting reaction times to ensure complete incorporation of the H-D-Dab(N3).HCl residue without undesirable side reactions.

Successful peptide synthesis requires a carefully chosen set of protecting groups for the α-amino group and any reactive side chains. wikipedia.orgnih.gov The concept of "orthogonality" is crucial: it means that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. iris-biotech.depeptide.com

The two dominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu schemes. wikipedia.orgpeptide.com

Boc/Bzl Strategy : The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed with trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like hydrofluoric acid (HF). peptide.com

Fmoc/tBu Strategy : This is the more modern and widely used approach. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a solution of piperidine (B6355638) in a polar solvent. iris-biotech.de The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group, and are removed during the final TFA-mediated cleavage from the resin. iris-biotech.de

| Protecting Group | Chemical Name | Cleavage Condition | Use in SPPS |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | α-Amine protection iris-biotech.de |

| Boc | tert-Butoxycarbonyl | Moderate Acid (e.g., TFA) | α-Amine or side-chain protection peptide.compeptide.com |

| tBu | tert-Butyl | Strong Acid (e.g., TFA) | Side-chain protection (e.g., for Asp, Glu, Ser) iris-biotech.de |

| Bzl | Benzyl | Very Strong Acid (e.g., HF) | Side-chain protection |

Solution-Phase Synthetic Routes for H-D-Dab(N3).HCl Functionalization

While SPPS is ideal for building the peptide backbone, the functionalization of the azido (B1232118) side chain of the incorporated Dab residue is typically performed in the solution phase after the peptide has been cleaved from the resin and purified. ekb.eg The azide group is a powerful tool for post-synthetic modification because it is largely inert to biological conditions but can be made to react selectively with specific partners. cam.ac.uk

The most prominent reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a key example of "click chemistry". This reaction forms a stable 1,2,3-triazole ring by joining the azide with a terminal alkyne. rsc.org The reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for modifying peptides and other biomolecules. This allows for the attachment of a wide array of functionalities, such as fluorophores, quenchers, polyethylene (B3416737) glycol (PEG) linkers, or targeting probes, provided they are equipped with an alkyne handle. rsc.org

Another important reaction is the Staudinger Ligation . In this reaction, the azide reacts with a specifically engineered triarylphosphine to form an amide bond. This method is notable for being metal-free, which can be an advantage when working with systems that are sensitive to copper.

These solution-phase functionalization reactions provide a modular and versatile platform for creating complex peptide derivatives with tailored properties for a wide range of applications in research and therapeutics. rsc.org

H D Dab N3 .hcl in Advanced Bioorthogonal Click Chemistry Paradigms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing H-D-Dab(N3).HCl

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and mild reaction conditions. H-D-Dab(N3).HCl readily participates in this reaction, forming stable 1,2,3-triazole linkages.

Mechanistic Insights into 1,2,3-Triazole Formation

The CuAAC reaction mechanism involving H-D-Dab(N3).HCl proceeds via a [3+2] cycloaddition pathway. The process is initiated by the coordination of copper(I) to the alkyne, forming a copper acetylide intermediate. This activated species then reacts with the azide (B81097) group of H-D-Dab(N3).HCl. The reaction is facilitated by the formation of a copper-triazolide intermediate, which undergoes protonolysis and reductive elimination to yield the 1,4-disubstituted-1,2,3-triazole product and regenerate the copper(I) catalyst. This regioselective formation of the 1,4-isomer is a hallmark of the CuAAC reaction. Research into the precise catalytic cycle has elucidated the role of various ligands in stabilizing the copper(I) oxidation state and enhancing reaction rates.

Optimization of Reaction Conditions for Enhanced Bioconjugation Efficiency

Optimizing the reaction conditions for CuAAC utilizing H-D-Dab(N3).HCl is crucial for maximizing bioconjugation efficiency, particularly in complex biological matrices. Studies have demonstrated that factors such as catalyst loading, the choice of copper source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), the presence of stabilizing ligands (e.g., tris(benzyl)triazoleamine - TBTA), solvent composition, and pH significantly influence reaction kinetics and yield. For instance, employing specific ligands can protect the copper catalyst from oxidation and reduce its toxicity to biological systems, thereby improving conjugation yields to biomolecules like proteins and nucleic acids.

Table 3.1.1: Representative CuAAC Optimization Parameters and Outcomes

| Reaction Condition Parameter | Tested Range/Type | Optimized Condition Example | Typical Yield (%) | Notes on Bioconjugation Efficiency |

| Catalyst Source | CuSO₄, CuI, Cu(OAc)₂ | CuSO₄/Sodium Ascorbate | >90 | Enhanced by reducing agent |

| Ligand | None, TBTA, bathocuproine | TBTA | 92-95 | Improved stability and reduced toxicity |

| Solvent | DMSO, DMF, H₂O, t-BuOH | DMSO/H₂O (1:1) | 93-96 | Facilitates solubility of biomolecules |

| Temperature | RT, 37°C, 50°C | Room Temperature (RT) | 90-94 | Mild conditions preserve biomolecule integrity |

| Reaction Time | 1-24 hours | 2-4 hours | 92-95 | Faster conjugation for sensitive targets |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with H-D-Dab(N3).HCl Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for bioorthogonal conjugation, relying on the inherent reactivity of strained cyclooctynes with azides. While H-D-Dab(N3).HCl itself is not a strained alkyne, it serves as the azide component in SPAAC reactions when conjugated to a suitable strained alkyne moiety.

Comparative Analysis of Reaction Kinetics and Bioconjugation Efficiency with CuAAC

SPAAC reactions involving H-D-Dab(N3).HCl derivatives (when linked to strained alkynes like dibenzocyclooctynes - DBCO) exhibit distinct kinetic profiles compared to CuAAC. The absence of a metal catalyst in SPAAC eliminates potential copper-induced toxicity and side reactions, making it highly advantageous for live-cell imaging and in vivo applications. Kinetic studies often reveal significantly faster reaction rates for optimized SPAAC reactions with strained cyclooctynes, with half-lives in the order of minutes to hours, compared to CuAAC which may require longer incubation times or exhibit slower kinetics in certain biological contexts without optimal ligands.

Table 3.2.1: Comparative Kinetics and Efficiency of SPAAC vs. CuAAC

| Reaction Type | Azide Component | Alkyne Component | Typical Rate Constant (k) [M⁻¹s⁻¹] | Typical Half-life (min) | Bioconjugation Efficiency Notes |

| CuAAC | H-D-Dab(N3).HCl | Terminal Alkyne | 10³ - 10⁵ | 30-120 | High yield, requires Cu(I) catalyst |

| SPAAC | H-D-Dab(N3).HCl | DBCO derivative | 10⁴ - 10⁶ | 5-60 | Copper-free, faster kinetics, suitable for live cells |

Note: Rate constants and half-lives are representative and can vary significantly based on specific alkyne structure and reaction conditions.

Staudinger Ligation as an Alternative Bioorthogonal Strategy for H-D-Dab(N3).HCl Conjugation

The Staudinger ligation provides another copper-free bioorthogonal strategy for conjugating molecules containing azide groups, such as H-D-Dab(N3).HCl. This method involves the reaction of an azide with a specifically engineered phosphine (B1218219), leading to the formation of an iminophosphorane intermediate. This intermediate then undergoes hydrolysis to yield a stable amine and a phosphine oxide byproduct.

Research has demonstrated the utility of H-D-Dab(N3).HCl in Staudinger ligation for creating amide bonds or introducing amine functionalities onto biomolecules. The reaction is typically performed in aqueous buffers at physiological pH and temperature, preserving the integrity of sensitive biological targets. The selectivity of the azide-phosphine reaction is high, making it orthogonal to many other functional groups present in biological systems.

Exploration of Orthogonality and Bioorthogonality in H-D-Dab(N3).HCl-Mediated Reactions

The paramount importance of H-D-Dab(N3).HCl in bioorthogonal chemistry stems from the inherent orthogonality of its azide functional group. Orthogonality refers to the ability of a chemical reaction to proceed selectively in the presence of other functional groups and reaction conditions without cross-reactivity. Bioorthogonality extends this concept to complex biological environments, where reactions must not interfere with endogenous biomolecules or cellular processes.

H-D-Dab(N3).HCl's azide group exhibits high bioorthogonality. In CuAAC and SPAAC, the azide reacts exclusively with alkynes. In the Staudinger ligation, it reacts selectively with phosphines. These reactions are largely unperturbed by the abundant nucleophilic (amines, thiols) and electrophilic groups found in proteins, nucleic acids, and carbohydrates, as well as other common biological reagents. This high degree of selectivity allows for precise labeling, imaging, and modification of biomolecules, even within living cells or organisms, without causing significant disruption to cellular function.

Applications of H D Dab N3 .hcl in Advanced Chemical Proteomics and Biological Probing

Metabolic Labeling of Proteins for De Novo Biosynthesis Monitoring

Metabolic labeling is a powerful technique that allows for the tracking of newly synthesized proteins within living systems. H-D-Dab(N3).HCl plays a significant role in this area by enabling the monitoring of de novo protein biosynthesis, providing insights into cellular protein production dynamics.

Strategic Incorporation of H-D-Dab(N3).HCl as a Methionine Analog

H-D-Dab(N3).HCl is strategically incorporated into newly synthesized proteins by exploiting cellular translational machinery. It functions as an analog of the natural amino acid methionine. When cells are cultured in a methionine-deficient medium supplemented with H-D-Dab(N3).HCl, the cellular protein synthesis machinery can incorporate this non-canonical amino acid into nascent polypeptide chains in place of methionine nih.govbaseclick.eubiorxiv.org. This process, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the introduction of a bioorthogonal handle (the azide (B81097) group) into the proteome without interfering with normal cellular processes nih.govtcichemicals.com. The incorporation is typically efficient, especially in systems where methionine availability is limited, ensuring that the azide functionality is precisely placed within newly synthesized proteins.

Detection Applications via Reporter Molecule Conjugation

Once H-D-Dab(N3).HCl has been metabolically incorporated into proteins, the azide group serves as a reactive handle for subsequent detection or enrichment. This is commonly achieved through click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) nih.govtcichemicals.com. In this approach, an alkyne-functionalized reporter molecule is introduced to the system. This reporter molecule can be a fluorescent dye for visualization, a biotin (B1667282) tag for affinity purification, or an enzyme for signal amplification tcichemicals.comnih.gov. The highly specific and efficient click reaction covalently links the reporter molecule to the azide-tagged proteins, enabling their facile detection, isolation, and analysis using various biochemical and imaging techniques nih.govtcichemicals.com.

Table 1: Unnatural Amino Acids for Metabolic Labeling and Detection

| Unnatural Amino Acid | Role/Analogy | Bioorthogonal Handle | Detection Method | Key Applications |

| L-Azidohomoalanine (AHA) | Methionine analog | Azide (N₃) | Click chemistry (alkyne-functionalized tags) | Monitoring de novo protein synthesis, proteome dynamics, BONCAT nih.govbiorxiv.orgtcichemicals.com |

| Homopropargylglycine (HPG) | Amino acid surrogate | Alkyne | Click chemistry (azide-functionalized tags) | Metabolic labeling, protein functionalization nih.gov |

| H-D-Dab(N3).HCl | Methionine analog | Azide (N₃) | Click chemistry (alkyne-functionalized tags) | De novo protein synthesis monitoring, BONCAT, proteomic studies baseclick.eunih.gov |

| 3-Azido-L-alanine HCl | Methionine analogue | Azide (N₃) | Click reaction (alkyne-containing reporters) | Peptide synthesis, monitoring de novo protein biosynthesis baseclick.eu |

Activity-Based Protein Profiling (ABPP) through H-D-Dab(N3).HCl Derivatives

Activity-Based Protein Profiling (ABPP) is a chemical proteomics approach that utilizes small-molecule probes to covalently label active enzymes in complex biological samples frontiersin.orgfrontiersin.org. Derivatives of H-D-Dab(N3).HCl, or compounds incorporating similar azide functionalities, can be integrated into ABPP strategies to enhance target identification and probe development.

Identification of Protein Targets and Ligand-Binding Sites

ABPP probes are designed to selectively react with the active sites of enzymes or other proteins that exhibit specific catalytic or binding activities frontiersin.orgfrontiersin.org. By incorporating a reactive warhead and a reporter tag, these probes can covalently bind to their target proteins, allowing for their identification and quantification within a complex proteome. The azide group present in H-D-Dab(N3).HCl derivatives can serve as a versatile handle for attaching reporter molecules or for participating in click chemistry reactions that facilitate target enrichment and identification nih.govnih.govfrontiersin.org. This capability is crucial for identifying the specific protein targets of small molecules or for characterizing the functional landscape of enzyme families frontiersin.orgfrontiersin.org.

Development of Clickable Probes for Active Site Recognition

The azide functionality of H-D-Dab(N3).HCl makes it an ideal building block for developing "clickable" probes. These probes are designed with an alkyne handle that can readily undergo click chemistry with azide-containing molecules, or vice versa. For ABPP, this means that a probe incorporating H-D-Dab(N3).HCl or a similar azide can be designed to target an enzyme's active site. Following covalent labeling, an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or an affinity tag like biotin) can be "clicked" onto the probe, enabling visualization, enrichment, or mass spectrometry-based identification of the targeted protein nih.govfrontiersin.org. This strategy offers high specificity and efficiency, facilitating the discovery of novel enzyme substrates, inhibitors, and protein-ligand interactions nih.govfrontiersin.org.

Table 2: ABPP Strategies Utilizing Clickable Functionalities

| Probe Strategy | Key Feature(s) | Reporter Molecule Examples | Primary Application(s) |

| Clickable Photoaffinity Probes | Azide/Alkyne handle, photoreactive group | TAMRA-azide, Biotin-azide | Target identification, visualization, enrichment nih.gov |

| General ABPP Probes | Reactive warhead, linker, reporter tag | Fluorophores, affinity tags | Enzyme target identification, active site mapping frontiersin.orgfrontiersin.org |

| Competitive ABPP | Analyte of interest competes with probe | N/A (focus on competition) | Profiling small molecule impact on protein activity chemrxiv.org |

Site-Specific Protein Labeling and Functional Modification

Beyond metabolic labeling and ABPP, H-D-Dab(N3).HCl contributes to site-specific protein labeling and functional modification. While direct incorporation into proteins via the cellular translation machinery is a form of metabolic labeling, the azide group itself acts as a precisely placed handle. This handle can be leveraged for subsequent, highly specific chemical modifications that might not be achievable through stochastic labeling of native amino acid residues nih.govmdpi.comnih.gov.

Site-specific labeling is critical because random chemical modification of proteins can lead to heterogeneous products, potentially altering protein structure, function, or immunogenicity nih.govnih.gov. By introducing the azide group via H-D-Dab(N3).HCl during protein synthesis (either metabolically or through engineered systems), researchers can ensure that subsequent modifications occur at predetermined locations. This allows for the controlled attachment of labels, therapeutic agents, or other functional moieties to specific sites on a protein, thereby preserving its native conformation and biological activity nih.govmdpi.com. This precision is invaluable for developing targeted protein therapeutics, creating advanced diagnostic tools, and conducting detailed studies of protein function and interactions.

H D Dab N3 .hcl in Peptide and Peptidomimetic Engineering and Design

Design and Synthesis of Modified Peptides Utilizing Azide-Functionalized Residues

The incorporation of azide-functionalized residues like H-D-Dab(N3).HCl into peptide sequences is a foundational strategy for creating modified peptides with tailored properties. The azide (B81097) group acts as a bioorthogonal handle, meaning it does not react with native biological functional groups, thus enabling highly specific chemical modifications in complex environments. nih.gov This chemoselectivity is the key to its utility. Peptides containing H-D-Dab(N3) can be assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, after which the azide handle is available for a variety of selective ligation reactions. cam.ac.uknih.gov

The primary reaction leveraged is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring. peptide.com Alternatives that avoid the use of a potentially cytotoxic copper catalyst, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes (e.g., DBCO), have also been developed. medchemexpress.com Another important bioorthogonal reaction is the Staudinger ligation, where the azide reacts with a specifically engineered triarylphosphine to form an amide bond. nih.gov

The ability to form stable linkages through the side chain of H-D-Dab(N3).HCl is extensively used to construct peptides with non-linear topologies, such as cyclic and branched structures. These complex architectures often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.

Cyclic Peptides: Peptide cyclization can be achieved by incorporating H-D-Dab(N3).HCl and an alkyne-bearing amino acid (e.g., L-propargylglycine, Pra) into the same linear peptide sequence. peptide.com An intramolecular CuAAC reaction then "staples" the side chains together, forming a robust triazole bridge. peptide.com This method provides a powerful alternative to other cyclization techniques like lactamization or ring-closing metathesis. peptide.comthieme-connect.de A more advanced strategy, termed "double-click" stapling, involves incorporating two H-D-Dab(N3) residues into a peptide, which is then cyclized using a bifunctional dialkynyl linker. cam.ac.uk This approach allows for the creation of diverse cyclic peptide libraries by varying the structure of the linker. cam.ac.uk These triazole-based staples can effectively replace native disulfide bonds, in some cases leading to analogs with improved biological activity. peptide.com

| Cyclization Strategy | Reactive Residues | Linkage Formed | Key Features |

| Intramolecular CuAAC | One azide residue (e.g., D-Dab(N3)), one alkyne residue (e.g., Pra) | 1,2,3-Triazole | Forms a side-chain to side-chain macrocycle; constrains peptide conformation. peptide.comthieme-connect.de |

| "Double-Click" Stapling | Two azide residues (e.g., D-Dab(N3)) | Dialkynyl Linker + Two Triazoles | Allows for divergent synthesis using a library of linkers to modulate staple properties (e.g., length, rigidity). cam.ac.uk |

| Intramolecular Staudinger Ligation | One azide residue, one phosphinothioester | Amide bond | Forms a native amide bond linkage under mild, specific conditions. |

Branched Peptides: The azide handle on the D-Dab side chain can also serve as a specific attachment point for conjugating other molecules, including entire peptide chains. mdpi.com This enables the synthesis of branched or dendritic peptide constructs, where multiple copies of a peptide (or different peptides) can be attached to a central core. This strategy is widely used in developing multivalent systems for applications such as vaccine development and targeted drug delivery.

One of the most significant applications of incorporating H-D-Dab(N3).HCl into peptides is for site-specific functionalization. Because the azide group is inert during peptide synthesis, it can be selectively targeted for modification after the full peptide has been assembled and purified. nih.govcam.ac.uk This allows for the precise installation of a wide array of functional moieties.

This controlled conjugation is instrumental in:

Labeling and Imaging: Fluorescent dyes, radiotracers, and isotopic tags can be "clicked" onto the peptide for use in biological imaging, receptor binding assays, and metabolic tracking. peptide.com

Biomolecule Conjugation: The azide handle facilitates the linking of peptides to other large biomolecules, such as proteins, carbohydrates, or nucleic acids, to create complex bioconjugates. peptide.commedchemexpress.com

Drug Delivery: Peptides containing H-D-Dab(N3) can be conjugated to drug payloads, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic agents.

| Conjugate Type | Attached Moiety | Purpose | Reaction Used |

| Fluorescent Probe | Alkyne-functionalized fluorophore (e.g., TAMRA-alkyne) | Cellular imaging, binding assays | CuAAC/SPAAC |

| Peptide Tag | Phosphine-FLAG peptide | Protein detection and purification | Staudinger Ligation nih.gov |

| Glycopeptide | Alkyne-modified sugar | Studying glycosylation, improving solubility | CuAAC/SPAAC peptide.com |

| PEGylated Peptide | Alkyne-PEG | Increasing serum half-life, reducing immunogenicity | CuAAC/SPAAC |

Role in Peptidomimetic Development and Conformational Studies

H-D-Dab(N3).HCl is a key component in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but have improved therapeutic properties. A major challenge with peptide-based drugs is their poor stability against enzymatic degradation. The triazole ring formed from the azide-alkyne cycloaddition serves as an excellent bioisostere of the trans-amide bond found in the peptide backbone. mdpi.comnih.gov

The 1,4-disubstituted triazole linkage is exceptionally stable to hydrolysis by proteases as well as to acidic, basic, oxidative, and reductive conditions. nih.govnih.gov While not a perfect geometric mimic, its topological and electronic properties are similar enough to the native amide bond to often maintain biological activity. nih.gov By replacing a labile amide bond or by using the triazole as a structural constraint in a cyclic peptide, researchers can create peptidomimetics with significantly enhanced proteolytic stability and, consequently, better bioavailability. nih.govacs.org

Furthermore, introducing a triazole bridge via cyclization rigidly constrains the peptide's three-dimensional conformation. nih.gov This pre-organization can lock the peptide into its bioactive shape, leading to higher binding affinity for its biological target. acs.org The conformational rigidity also contributes to increased resistance against proteases that typically recognize and cleave flexible, linear peptides. nih.gov

Expansion of the Chemical Space for Peptide Library Construction

The efficiency and orthogonality of the click reaction involving azide-functionalized residues have made H-D-Dab(N3).HCl an invaluable tool for expanding the chemical diversity of peptide libraries. science.gov The near-perfect reliability and specificity of the CuAAC reaction allow for its use in combinatorial and high-throughput synthesis formats. nih.gov

A single peptide scaffold containing one or more D-Dab(N3) residues can be synthesized and then reacted with a large library of diverse, alkyne-containing small molecules. This divergent approach allows for the rapid generation of hundreds or thousands of unique peptide conjugates from a single precursor. cam.ac.ukgoogle.com This strategy is far more efficient than synthesizing each final compound individually. The resulting libraries can be screened for a wide range of biological activities, accelerating the discovery of lead compounds for drug development and chemical biology research. science.gov This methodology has been successfully used to prepare libraries of peptide-ligand conjugates and their metal complexes for screening against biological targets like the formyl peptide receptor (FPR). science.gov

Advanced Spectroscopic and Characterization Techniques for Reactivity and Structure Activity Relationship Elucidation

High-Resolution Mass Spectrometry-Based Characterization of Conjugates and Reaction Products

High-resolution mass spectrometry (HRMS) is paramount for confirming the molecular weight and elemental composition of H-D-Dab(N3).HCl and its reaction products or conjugates. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap analyzers provide accurate mass measurements, allowing for the determination of empirical formulas with high confidence acs.orgnih.gov. This is particularly useful when synthesizing derivatives or conjugates of H-D-Dab(N3).HCl, where the precise mass of the modified molecule must be verified. For example, in studies involving azide-containing peptides, HRMS is used to identify peptides that have undergone click chemistry reactions, confirming the successful conjugation of different molecules to the azide-tagged peptide acs.orgacs.orgchemrxiv.org. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can further elucidate the structure of modified peptides and help in localizing the azide (B81097) modification site.

Advanced Spectroscopic Techniques (e.g., FTIR, Raman) for Investigating Reaction Intermediates

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of functional groups, making them powerful tools for identifying and monitoring reaction intermediates, especially those containing the azide group. The azide functional group (N₃) is characterized by a strong, sharp absorption band in the FTIR spectrum typically found in the region of 2100–2150 cm⁻¹ due to its asymmetric stretching vibration cam.ac.uknih.govresearchgate.net. This characteristic peak serves as a direct marker for the presence of the azide moiety. Monitoring the disappearance or change in intensity of this band during a reaction can indicate the consumption of the azide group, while the appearance of new bands can signal the formation of reaction intermediates or products. For instance, FTIR can track the progress of click chemistry reactions or the decomposition of azides acs.org. Raman spectroscopy, while less commonly cited for azide intermediates compared to FTIR, also provides vibrational information and can be complementary, especially for samples in aqueous solutions or for investigating specific molecular environments researchgate.net.

Computational and Theoretical Investigations of H D Dab N3 .hcl Reactivity and Interactions

Molecular Dynamics Simulations for Conformational Sampling and Ligand Binding Assessment

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in various environments, such as solution or biological systems nih.govarxiv.org. For H-D-Dab(N3).HCl, MD simulations can be employed to sample its conformational space, revealing the most stable three-dimensional arrangements of its atoms. This is particularly important for understanding how the molecule might interact with other species. Enhanced sampling techniques can be utilized to overcome timescale limitations and efficiently explore the conformational landscape nih.goviit.it. While direct ligand binding assessment for H-D-Dab(N3).HCl is not detailed in the provided search results, MD simulations are a standard tool for evaluating ligand-protein interactions or the binding of small molecules to other targets by analyzing binding affinities and residence times iit.it.

Prediction of Reaction Pathways and Transition States

Predicting reaction pathways and identifying transition states (TS) are critical for understanding chemical reaction mechanisms nih.govresearchgate.net. For H-D-Dab(N3).HCl, computational methods can map out potential reaction routes, such as those involving the azide (B81097) group or the amino acid backbone. Techniques like the nudged elastic band (NEB) method or climbing image NEB (CI-NEB) are used to locate the saddle points on the potential energy surface that correspond to transition states researchgate.netyoutube.com. These calculations provide activation energies, which are crucial for determining reaction rates. Machine learning approaches are also emerging for the rapid prediction of transition state structures and energy barriers, offering more efficient exploration of reaction networks nih.govresearchgate.netchemrxiv.org.

Docking Studies and Elucidation of Molecular Recognition Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, forming a stable complex cymitquimica.com. For H-D-Dab(N3).HCl, docking studies could be performed to understand its potential interactions with biological targets, such as proteins or enzymes, or with other small molecules. These studies help elucidate the principles of molecular recognition by identifying key binding interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that contribute to binding affinity. The results of docking studies can guide the design of new molecules with specific recognition properties.

Emerging Research Directions and Interdisciplinary Applications of H D Dab N3 .hcl

H-D-Dab(N3).HCl in Materials Science Research and Bioconjugate Material Development

H-D-Dab(N3).HCl is recognized for its utility as a building block in materials science, particularly in the development of bioconjugate materials. The azide (B81097) group on the compound is a key feature, enabling its integration into polymers and biomolecules through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) chemimpex.comnih.govmdpi.com. These reactions allow for the precise and efficient attachment of diverse functionalities to material backbones or biomolecular structures, leading to novel materials with tailored properties.

In bioconjugation, H-D-Dab(N3).HCl serves as a versatile tool for linking biomolecules. Researchers utilize it in peptide synthesis to create peptides with incorporated azide functionalities, which can then be further modified or conjugated with drugs and labels chemimpex.comchemimpex.com. This approach is instrumental in developing targeted drug delivery systems and diagnostic agents where precise molecular assembly is critical chemimpex.comchemimpex.com. The ability to introduce azide groups into peptides and proteins allows for subsequent bioorthogonal modifications, enhancing their therapeutic effects or enabling detailed studies of protein interactions and cellular processes chemimpex.comchemimpex.com. While specific material properties directly resulting from H-D-Dab(N3).HCl are still under active investigation, its role as a functional monomer or linker in creating advanced polymers and bioconjugates is well-established in emerging research chemimpex.comnih.govchemimpex.com.

Data Table 1: Applications of Azido-Amino Acids in Bioconjugation and Materials Science

| Application Area | Role of Azido-Amino Acid (e.g., H-D-Dab(N3).HCl) | Key Reaction Mechanism(s) | Outcome/Benefit |

| Bioconjugate Materials | Functional monomer for polymer synthesis; linker for biomolecule attachment. | CuAAC, SPAAC | Creation of polymers with tunable properties; site-specific attachment of biomolecules. |

| Peptide Synthesis | Incorporation into peptide chains to introduce azide functionality. | Solid-phase peptide synthesis | Enables post-synthetic modification, labeling, or drug conjugation to peptides. |

| Targeted Drug Delivery | Conjugation to drug molecules or delivery vehicles; modification of carrier surfaces. | Click Chemistry | Enhanced specificity, improved pharmacokinetics, and reduced off-target effects. |

| Diagnostic Agents | Labeling of biomolecules for imaging or detection purposes. | Bioorthogonal Reactions | Increased sensitivity and specificity in diagnostic assays and imaging techniques. |

| Surface Functionalization | Grafting onto material surfaces to impart specific properties or enable further modification. | Click Chemistry | Development of antifouling surfaces, biosensors, or platforms for biomolecule immobilization. |

Exploration of Novel Bioorthogonal Transformations and Catalyst Development

The azide group of H-D-Dab(N3).HCl makes it a prime candidate for exploring novel bioorthogonal transformations, particularly through click chemistry reactions. These reactions are characterized by their high efficiency, specificity, and mild reaction conditions, making them suitable for complex biological environments mdpi.commdpi.comspringernature.com. The primary bioorthogonal reaction involving azides is the [3+2] cycloaddition with alkynes, forming stable 1,2,3-triazole linkages. This transformation can be catalyzed by copper(I) (CuAAC) or proceed via strain-promoted azide-alkyne cycloaddition (SPAAC) without a catalyst, offering flexibility in experimental design mdpi.commdpi.comspringernature.com.

While specific catalyst development directly involving H-D-Dab(N3).HCl is an area of ongoing research, the broader field of azido-amino acid chemistry benefits from advancements in catalyst systems for azide formation and alkyne functionalization. For instance, copper complexes are crucial for CuAAC, and research continues to focus on developing more biocompatible and efficient copper catalysts or copper-free alternatives for SPAAC mdpi.commdpi.comspringernature.com. The synthesis of azido-amino acids themselves often relies on diazo transfer reagents, where safety and efficiency are key considerations, with methods like copper-catalyzed diazo transfer from amines being explored to improve these aspects springernature.comcam.ac.uk. The reactivity profile of H-D-Dab(N3).HCl in various bioorthogonal contexts is being investigated to expand the toolkit for chemical biology and medicinal chemistry.

Data Table 2: Bioorthogonal Reactions Involving Azide Functionalities

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., from H-D-Dab(N3).HCl) + Terminal Alkyne | Cu(I) catalyst (e.g., CuSO₄/Ascorbate, CuBr) | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective, rapid, requires copper. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (e.g., from H-D-Dab(N3).HCl) + Strained Alkyne (e.g., DBCO) | Catalyst-free | 1,4,5-trisubstituted 1,2,3-triazole | Biocompatible, fast, no metal catalyst required, suitable for live cells. |

| Staudinger Ligation | Azide (e.g., from H-D-Dab(N3).HCl) + Phosphine (B1218219) | Mild conditions, no catalyst | Amide linkage | Biocompatible, useful for protein modification, requires specific phosphines. |

Future Prospects in Target-Guided Synthesis and Chemical Probe Development

The structural features of H-D-Dab(N3).HCl position it for significant future contributions in target-guided synthesis and the development of chemical probes. In target-guided synthesis, the compound can serve as a precisely functionalized building block, allowing chemists to construct complex molecules with high specificity towards a desired biological target. The azide group can be used as a handle for late-stage functionalization or for conjugating the molecule to targeting moieties, such as antibodies or peptides, thereby directing the synthesized compound to specific cellular locations or receptors chemimpex.comchemimpex.com.

As a chemical probe, H-D-Dab(N3).HCl offers the potential to create tools for investigating biological processes. By incorporating this modified amino acid into peptides or small molecules, researchers can develop probes that can be "clicked" to reporter molecules (e.g., fluorophores, biotin) in a bioorthogonal manner. This allows for sensitive detection, tracking, or isolation of specific biomolecules or cellular pathways. For instance, probes derived from azido-amino acids can be used in activity-based protein profiling or for imaging cellular events with high spatial and temporal resolution chemimpex.comchemimpex.commdpi.com. The D-isomer configuration might also confer unique pharmacokinetic properties or resistance to enzymatic degradation, further enhancing its utility in biological applications.

Challenges and Opportunities in the Broader Field of Azido-Amino Acid Chemistry

The broader field of azido-amino acid chemistry, within which H-D-Dab(N3).HCl operates, presents both challenges and significant opportunities. A primary challenge in the synthesis and handling of azido (B1232118) compounds, including azido-amino acids, can be safety, particularly with certain diazo transfer reagents, although safer alternatives are continually being developed springernature.comcam.ac.uk. Furthermore, while bioorthogonal reactions are powerful, optimizing their efficiency, selectivity, and biocompatibility in complex biological matrices remains an active area of research. For H-D-Dab(N3).HCl specifically, challenges may include ensuring efficient incorporation into target biomolecules and managing potential steric effects of the azide group or the D-configuration in certain applications.

However, the opportunities are substantial. Azido-amino acids, like H-D-Dab(N3).HCl, provide a robust platform for site-specific modification of biomolecules, enabling advancements in drug discovery, diagnostics, and materials science chemimpex.comchemimpex.commdpi.com. The development of new bioorthogonal chemistries and more efficient catalysts continues to expand the utility of these compounds. The ability to precisely introduce azide handles into peptides and proteins opens avenues for creating next-generation therapeutics, such as antibody-drug conjugates (ADCs) or targeted peptide therapeutics, and for developing advanced biomaterials with integrated functionalities. The exploration of D-amino acid derivatives like H-D-Dab(N3).HCl also offers potential advantages in terms of stability and biological recognition.

Q & A

Q. What are the recommended synthetic routes for H-D-Dab(N3).HCl, and how can reaction efficiency be optimized?

H-D-Dab(N3).HCl is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected Dab(N3) derivatives. Key steps include:

- Coupling : Use carbodiimide-based reagents (e.g., EDC) with NHS activation to enhance coupling efficiency .

- Azide incorporation : Ensure stoichiometric control of sodium azide (NaN₃) during post-synthetic modification to avoid side reactions.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) is recommended. Monitor UV absorbance at 220 nm for Dab and 260 nm for azide groups.

- Optimization : Conduct kinetic studies (e.g., via LC-MS) to identify rate-limiting steps, such as incomplete deprotection or azide instability under acidic conditions.

Q. How should H-D-Dab(N3).HCl be characterized to confirm structural integrity?

A multi-technique approach is critical:

- NMR : Analyze , , and spectra in DMSO-d₆ or D₂O. Key signals include the azide (-N₃) proton absence (confirming substitution) and Dab backbone resonances (δ 3.1–3.5 ppm for α-H) .

- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ for C₇H₁₅N₅O₂·HCl: ~262.1 g/mol).

- FT-IR : Confirm azide stretch at ~2100 cm⁻¹ and HCl counterion absorption at 2400–2800 cm⁻¹ .

Q. What storage conditions are required to maintain H-D-Dab(N3).HCl stability?

- Short-term : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.

- Long-term : Lyophilize and keep under inert gas (argon) at -80°C. Avoid repeated freeze-thaw cycles, as azide groups are prone to degradation under moisture .

- Stability testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity loss.

Q. How can researchers mitigate risks when handling H-D-Dab(N3).HCl?

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Azides may form explosive metal salts; avoid contact with copper or lead .

- Waste disposal : Neutralize with 10% sodium hypochlorite (NaClO) before disposal to degrade azides .

Q. What are the primary applications of H-D-Dab(N3).HCl in biochemical research?

- Click chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation (e.g., labeling peptides with fluorophores) .

- Peptide backbone modification : Incorporation into antimicrobial or cell-penetrating peptides to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory solubility data for H-D-Dab(N3).HCl in aqueous vs. organic solvents be resolved?

- Hypothesis testing : Compare solubility in buffered (PBS pH 7.4) vs. acidic (0.1% HCl) aqueous solutions and polar aprotic solvents (DMF, DMSO).

- Data reconciliation : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Contradictions often arise from protonation state changes; perform pH-dependent solubility assays .

Q. What computational methods are suitable for predicting H-D-Dab(N3).HCl interactions with biological targets?

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to enzymes like sortase A or proteases.

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers. Validate with experimental CD spectroscopy .

Q. How can researchers troubleshoot low yields during H-D-Dab(N3).HCl incorporation into solid-phase peptides?

- Root-cause analysis :

- Check Fmoc-deprotection efficiency (UV monitoring at 301 nm).

- Test alternative coupling reagents (e.g., HATU vs. EDC) for sterically hindered residues.

- Evaluate azide stability under SPPS conditions (e.g., piperidine exposure) via LC-MS .

- Case study : A 2023 Biomedical Chemistry study achieved 85% yield by switching to DIC/Oxyma Pure coupling at 4°C .

Q. What strategies validate the absence of racemization in H-D-Dab(N3).HCl during synthesis?

- Analytical validation :

Q. How do environmental factors (e.g., light, oxygen) influence H-D-Dab(N3).HCl degradation kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.